molecular formula C9H11N3O2S B14685268 alpha-Acetamidothio-2-pyridineacetamide CAS No. 32081-56-4

alpha-Acetamidothio-2-pyridineacetamide

Cat. No.: B14685268
CAS No.: 32081-56-4
M. Wt: 225.27 g/mol
InChI Key: PGEJXWOZKYIAJF-UHFFFAOYSA-N
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Description

Alpha-Acetamidothio-2-pyridineacetamide is a chemical compound with the molecular formula C9H11N3OS It is known for its unique structure, which includes a pyridine ring, an acetamide group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetamidothio-2-pyridineacetamide typically involves the reaction of 2-pyridineacetamide with acetamide and a sulfur source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-pyridineacetamide, acetamide, sulfur source.

    Solvents: Ethanol or methanol.

    Reaction Conditions: Heating to a specific temperature, usually around 60-80°C, for several hours.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Alpha-Acetamidothio-2-pyridineacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Alpha-Acetamidothio-2-pyridineacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-Acetamidothio-2-pyridineacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineacetamide: Lacks the thioamide group, making it less reactive in certain chemical reactions.

    Alpha-Acetamidothioacetamide: Similar structure but without the pyridine ring, affecting its overall reactivity and applications.

    Thioacetamide: Contains only the thioamide group, lacking the pyridine and acetamide groups.

Uniqueness

Alpha-Acetamidothio-2-pyridineacetamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the thioamide group allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

32081-56-4

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-acetamidosulfanyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C9H11N3O2S/c1-6(13)12-15-8(9(10)14)7-4-2-3-5-11-7/h2-5,8H,1H3,(H2,10,14)(H,12,13)

InChI Key

PGEJXWOZKYIAJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NSC(C1=CC=CC=N1)C(=O)N

Origin of Product

United States

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